molecular formula C29H19N3O2 B14193020 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile CAS No. 865756-46-3

4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile

Cat. No.: B14193020
CAS No.: 865756-46-3
M. Wt: 441.5 g/mol
InChI Key: JWLPRBWTKUXAMG-UHFFFAOYSA-N
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Description

4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzonitrile core with two ethynyl-linked pyridine groups, making it a versatile ligand in coordination chemistry and a valuable component in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile typically involves multi-step organic reactions. One common method is the Sonogashira cross-coupling reaction, which is used to form the ethynyl linkages between the pyridine and phenoxy groups. This reaction requires palladium catalysts and copper co-catalysts under an inert atmosphere, usually in the presence of a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the electronic properties of the compound.

    Substitution: The pyridine and phenoxy groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially hydrogenated derivatives.

Scientific Research Applications

4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile primarily involves its ability to coordinate with metal ions. This coordination can influence the electronic properties of the metal center, affecting catalytic activity and reactivity. The compound’s structure allows it to form stable complexes, which can be utilized in various catalytic and material applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-{2,6-Bis[(pyridin-4-yl)ethynyl]phenoxy}ethoxy)benzonitrile is unique due to its ethynyl linkages, which provide rigidity and enhance its ability to form stable metal complexes. This makes it particularly valuable in applications requiring precise control over molecular geometry and electronic properties.

Properties

CAS No.

865756-46-3

Molecular Formula

C29H19N3O2

Molecular Weight

441.5 g/mol

IUPAC Name

4-[2-[2,6-bis(2-pyridin-4-ylethynyl)phenoxy]ethoxy]benzonitrile

InChI

InChI=1S/C29H19N3O2/c30-22-25-6-10-28(11-7-25)33-20-21-34-29-26(8-4-23-12-16-31-17-13-23)2-1-3-27(29)9-5-24-14-18-32-19-15-24/h1-3,6-7,10-19H,20-21H2

InChI Key

JWLPRBWTKUXAMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)C#CC2=CC=NC=C2)OCCOC3=CC=C(C=C3)C#N)C#CC4=CC=NC=C4

Origin of Product

United States

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